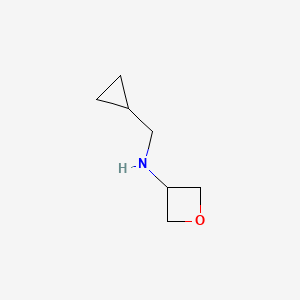
N-(cyclopropylmethyl)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyclopropylmethyl)oxetan-3-amine” is a chemical compound with the CAS Number: 1344278-03-0 . It has a molecular weight of 127.19 and its IUPAC name is N-(cyclopropylmethyl)-3-oxetanamine .
Synthesis Analysis
The synthesis of oxetane derivatives like “N-(cyclopropylmethyl)oxetan-3-amine” often involves intramolecular cyclization through C−O bond formation . This can include processes like intramolecular etherification and epoxide ring opening/ring closing . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles .Molecular Structure Analysis
The InChI code for “N-(cyclopropylmethyl)oxetan-3-amine” is 1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)oxetan-3-amine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Tetrahydro-1,3-oxazepines
An efficient synthesis method for tetrahydro-1,3-oxazepines involves the regioselective intramolecular amination of cyclopropylmethyl cation, which is generated by the abstraction of one imidate group in bis-imidate bearing a carbocation-stabilizing substituent. This method achieves high diastereoselective intramolecular amination to trans-tetrahydro-1,3-oxazepines, which can be transformed into homoallylamine derivatives in high yields (Skvorcova, Grigorjeva, & Jirgensons, 2015).
N-Dealkylation and Cyclopropyl Group Fate
The fate of the cyclopropyl group lost upon N-dealkylation has been explored, with studies indicating the formation of a highly reactive aminium cation radical through single electron transfer (SET) oxidation. This research provides insight into the oxidative N-dealkylation mechanisms of cyclopropylamines and their potential implications in pharmaceutical and biochemical processes (Shaffer, Morton, & Hanzlik, 2001).
Photoredox-catalyzed Oxo-amination
A photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes has been developed, facilitating the construction of structurally diverse β-amino ketone derivatives. This innovative method highlights the versatility of cyclopropane derivatives in synthesizing complex organic compounds, leveraging their inherent ring strain for selective C–C bond cleavage and functionalization (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Microbial Engineering for N‐Functionalized Amines
Advances in microbial engineering have enabled the production of N‐functionalized amines, which are crucial in the pharmaceutical and fine-chemical industries for the synthesis of bioactive molecules. This research underscores the potential of biotechnological approaches in sustainable manufacturing of N-functionalized compounds, including N-alkylated and N-acylated amines (Mindt, Walter, Kugler, & Wendisch, 2020).
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO) and phthalimide N-oxyl (PINO), have found extensive use in the selective oxidation of organic molecules under electrochemical conditions. This research highlights the versatility of N-oxyl reagents in mediating a wide range of electrosynthetic reactions, providing insights into their structural properties and mechanisms of catalysis (Nutting, Rafiee, & Stahl, 2018).
Safety And Hazards
“N-(cyclopropylmethyl)oxetan-3-amine” is classified as a dangerous substance. The hazard statements associated with it are H227, H302, H314, and H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAUEWTEPTZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)oxetan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

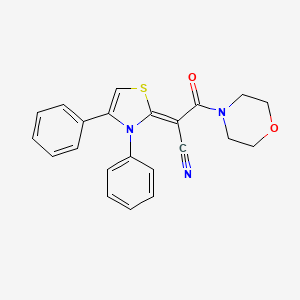
![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)
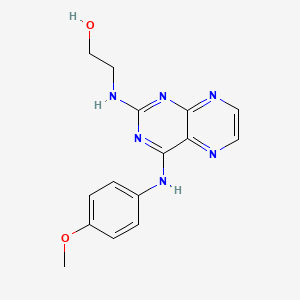
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)
![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)
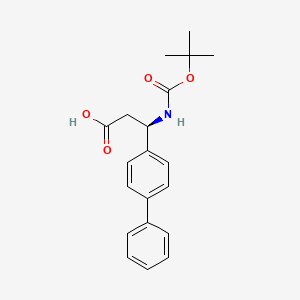
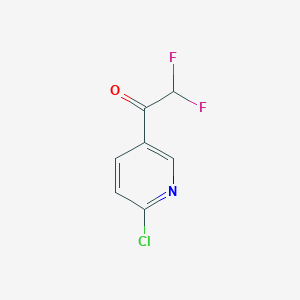
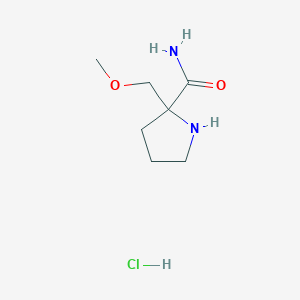
![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)
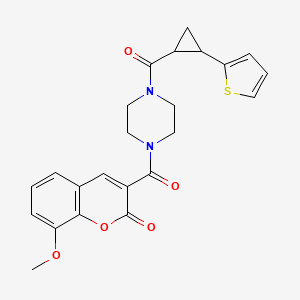
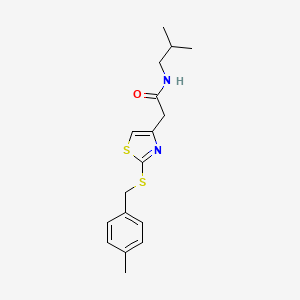
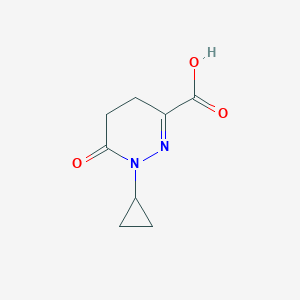
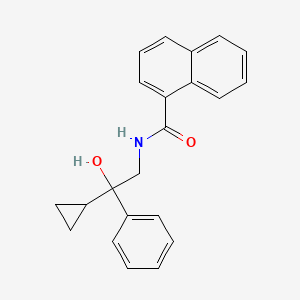
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)